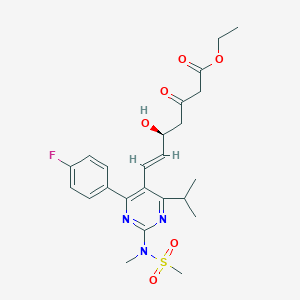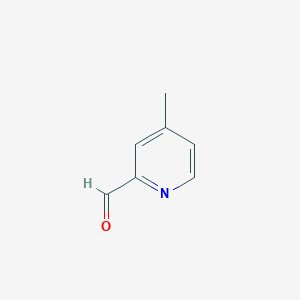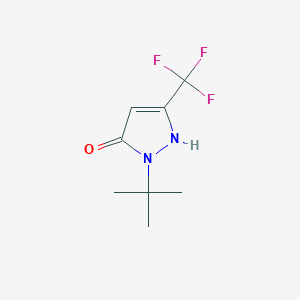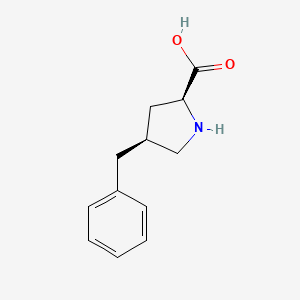
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate is a useful research compound. Its molecular formula is C24H30FN3O6S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Microscopy in Biological Research
Fluorescence microscopy is a widely used technique in biological research . Fluorescent probes, which can re-emit light upon excitation, are used to detect molecules, cells, or biological processes . The fluorescence properties, stability, and corresponding application requirements are considered in the synthesis process .
Fluorophore Stabilization in Life Sciences
Fluorophores have become important materials for several industrial and technological applications, particularly in the life sciences . They enable non-invasive studies on systems of biological importance . Stabilized fluorophores are used for single molecule based resonance energy transfer (FRET) and super-resolution microscopy .
Environmental Monitoring
Fluorescent probes have been widely used in environmental monitoring due to their unique optical properties and high sensitivity . They can detect various pollutants in the environment, providing a new solution for environmental protection .
Food Safety
In the field of food safety, fluorescent probes are used to detect harmful substances in food, such as pesticides, heavy metals, and toxins . They provide a rapid, sensitive, and non-destructive method for food inspection .
Biomedical Applications
Fluorescent probes are used in various biomedical applications, such as imaging of biological tissues, detection of specific biomolecules, and monitoring of physiological processes . They offer high sensitivity and selectivity, making them ideal tools for biomedical research .
Design and Synthesis of Fluorescent Probes
The design and synthesis of fluorescent probes is a research hotspot . The process involves determining the target molecule, selecting the fluorescent dye, and introducing targeting groups . The synthesized probes are then used to perform specific functions in various scientific fields .
Thermochromic and Mechanochromic Liquid-Crystal Elastomers
These materials have crucial applications in advanced sensors and soft robotics . They exhibit superior mechanical properties, sensitive thermochromic and mechanochromic behaviors in the full visible light wavelength range, characteristic triple shape memory effects, and universal temperature-responsive adhesion .
Chemistry, Structure, Coordination, and Diverse Applications of 1-acyl-3-substituted Thioureas
Acyl thioureas represent a privileged moiety with vast potential applicability across diverse fields . They have been used in biological systems, corrosion inhibitors, and non-ionic surfactants . They also have a wide range of pharmacological benefits, including their potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .
Propriétés
IUPAC Name |
ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-IENJSVCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)
![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)



![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)







![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)